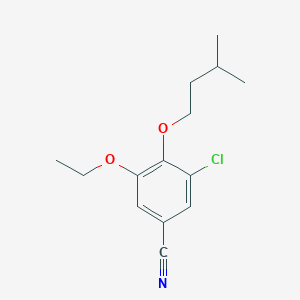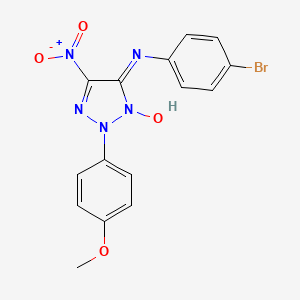
3-chloro-5-ethoxy-4-(3-methylbutoxy)benzonitrile
Übersicht
Beschreibung
3-chloro-5-ethoxy-4-(3-methylbutoxy)benzonitrile is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as Clomazone, and it belongs to a group of herbicides that are used to control weeds in different crops. Clomazone is widely used in agriculture, and it has been found to have various biochemical and physiological effects on plants and animals. In
Wirkmechanismus
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative damage. Clomazone inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have various biochemical and physiological effects on plants and animals. In plants, Clomazone inhibits the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates. This results in the death of the plant. In animals, Clomazone has been found to have low toxicity. However, it can cause skin and eye irritation and can be harmful if ingested.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone has several advantages for lab experiments. It is a potent herbicide that is effective against a broad spectrum of weeds. It is also relatively easy to synthesize and has a long shelf life. However, Clomazone has some limitations for lab experiments. It can be harmful if ingested or inhaled, and it can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling Clomazone.
Zukünftige Richtungen
There are several future directions for research on Clomazone. One potential area of research is the development of new formulations that are more effective and safer for crops and the environment. Another area of research is the study of the potential health effects of Clomazone exposure in humans and animals. Finally, the development of new herbicides that target different biochemical pathways could also be a promising area of research.
Conclusion:
In conclusion, Clomazone is a chemical compound that has gained significant attention in scientific research. It is a potent herbicide that is effective against a broad spectrum of weeds. Clomazone inhibits the biosynthesis of carotenoids in plants, which ultimately results in the death of the plant. Clomazone has several advantages for lab experiments, but it also has some limitations. Future research on Clomazone could lead to the development of new formulations that are more effective and safer for crops and the environment.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, cotton, peanuts, and sugarcane. Clomazone is effective against a broad spectrum of weeds, and it has been found to be safe for crops when used at the recommended dosage. In addition to its herbicidal properties, Clomazone has also been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-(3-methylbutoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-4-17-13-8-11(9-16)7-12(15)14(13)18-6-5-10(2)3/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCAAIMFXCXPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-(3-methylbutoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4193143.png)
![ethyl 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4193150.png)

![2-hydroxy-5-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B4193167.png)
![1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4193205.png)
![2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4193210.png)


![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)

![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4193240.png)
